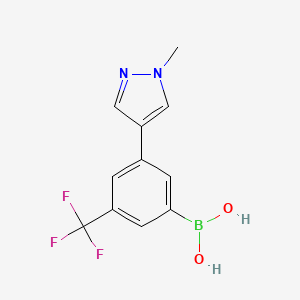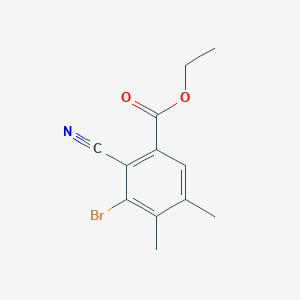
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4,5-dimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 3-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of ethyl 3-azido-2-cyano-4,5-dimethylbenzoate or ethyl 3-thiocyanato-2-cyano-4,5-dimethylbenzoate.
Reduction: Formation of ethyl 3-amino-2-cyano-4,5-dimethylbenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The cyano group can participate in various reactions, including reduction to an amine, which can then engage in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxy-4,5-dimethylbenzoate: Differing by the presence of a hydroxy group instead of a cyano group.
Ethyl 4-bromo-2,5-dimethylbenzoate: Differing by the position of the bromine atom.
Ethyl 3-bromo-2-cyano-5,6-dimethylbenzoate: Differing by the position of the methyl groups.
Eigenschaften
Molekularformel |
C12H12BrNO2 |
|---|---|
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-4-16-12(15)9-5-7(2)8(3)11(13)10(9)6-14/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ACEXNVPOSDEORF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C)C)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)

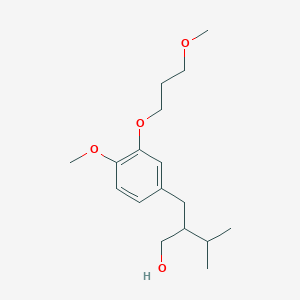
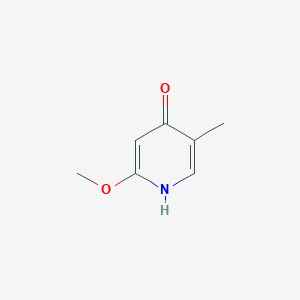
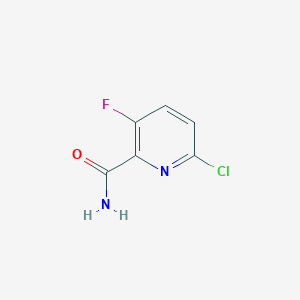
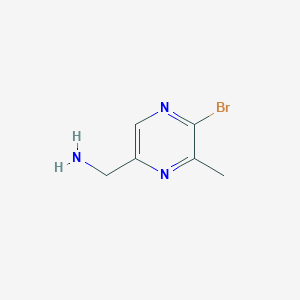

![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)
![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
